molecular formula C8H10Cl2N2 B13038545 (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine

(1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine

Cat. No.: B13038545
M. Wt: 205.08 g/mol
InChI Key: ORZCKQHZSBNGRU-QMMMGPOBSA-N
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Description

(1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms on a benzene ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine moiety.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for binding studies and as a probe for investigating enzyme mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diol
  • (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride
  • This compound sulfate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both chlorine atoms and diamine functionality. This combination of features allows for distinct reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

(1R)-1-(2,4-dichlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Cl2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

ORZCKQHZSBNGRU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)N

Origin of Product

United States

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